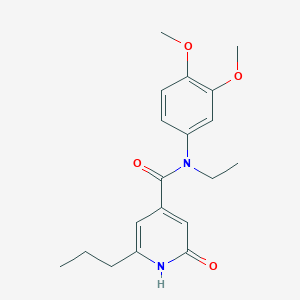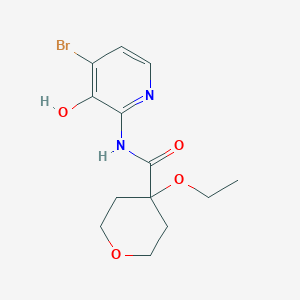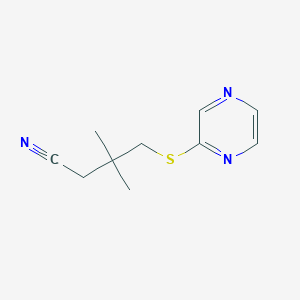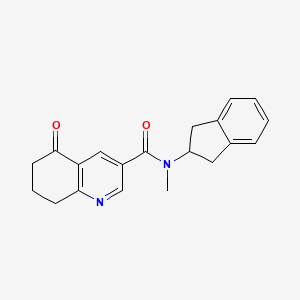![molecular formula C16H26N2O4S2 B7435928 N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)
N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide, also known as NPS, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the levels of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been extensively studied, and its effects are well documented. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide. One area of research is to further investigate its potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it modulates neurotransmitter activity in the brain. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the treatment of various diseases make it an important area of study. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis method of N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide involves the reaction of piperidine with 3-phenylpropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methanesulfonyl chloride to yield this compound. This process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Additionally, this compound has been studied for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-23(19,20)17-14-16-11-5-6-12-18(16)24(21,22)13-7-10-15-8-3-2-4-9-15/h2-4,8-9,16-17H,5-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHFTITRXKPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1S(=O)(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)

![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylmethyl]thian-4-ol](/img/structure/B7435894.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)



![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)